molecular formula C13H13N3O4 B10902492 Methyl 1-(4-methylbenzyl)-3-nitro-1H-pyrazole-4-carboxylate

Methyl 1-(4-methylbenzyl)-3-nitro-1H-pyrazole-4-carboxylate

Cat. No.: B10902492
M. Wt: 275.26 g/mol
InChI Key: HEWRJHLIEAPXIT-UHFFFAOYSA-N
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Description

Methyl 1-(4-methylbenzyl)-3-nitro-1H-pyrazole-4-carboxylate is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of a nitro group at position 3, a carboxylate ester at position 4, and a 4-methylbenzyl group attached to the nitrogen at position 1. It is of interest in various fields of research due to its unique chemical structure and potential biological activities.

Preparation Methods

The synthesis of Methyl 1-(4-methylbenzyl)-3-nitro-1H-pyrazole-4-carboxylate typically involves a multi-step process. One common synthetic route includes the following steps:

    Nitration: Introduction of the nitro group to the pyrazole ring.

    Esterification: Formation of the carboxylate ester group.

    Alkylation: Attachment of the 4-methylbenzyl group to the nitrogen atom.

Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

Methyl 1-(4-methylbenzyl)-3-nitro-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride, and oxidizing agents like potassium permanganate. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Methyl 1-(4-methylbenzyl)-3-nitro-1H-pyrazole-4-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique structure and biological activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 1-(4-methylbenzyl)-3-nitro-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the benzyl group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Methyl 1-(4-methylbenzyl)-3-nitro-1H-pyrazole-4-carboxylate can be compared with other similar compounds such as:

    Methyl 1-benzyl-3-nitro-1H-pyrazole-4-carboxylate: Lacks the methyl group on the benzyl ring.

    Methyl 1-(4-chlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylate: Contains a chlorine atom instead of a methyl group on the benzyl ring.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C13H13N3O4

Molecular Weight

275.26 g/mol

IUPAC Name

methyl 1-[(4-methylphenyl)methyl]-3-nitropyrazole-4-carboxylate

InChI

InChI=1S/C13H13N3O4/c1-9-3-5-10(6-4-9)7-15-8-11(13(17)20-2)12(14-15)16(18)19/h3-6,8H,7H2,1-2H3

InChI Key

HEWRJHLIEAPXIT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C=C(C(=N2)[N+](=O)[O-])C(=O)OC

Origin of Product

United States

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